molecular formula C38H20N6S2 B14421657 2,2'-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) CAS No. 86625-34-5

2,2'-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile)

Cat. No.: B14421657
CAS No.: 86625-34-5
M. Wt: 624.7 g/mol
InChI Key: LQKBOAIBKUZEGT-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) typically involves the reaction of 4,6-diphenylpyridine-3,5-dicarbonitrile with a disulfide source under controlled conditions. One common method is the use of a thiol-disulfide exchange reaction, where the pyridine derivative is reacted with a disulfide compound in the presence of a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed under specific conditions, making it useful in various chemical and biological processes. The pyridine rings can also participate in coordination chemistry, forming complexes with metal ions and other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Disulfanediylbis(4,6-diphenylpyridine-3,5-dicarbonitrile) is unique due to its combination of a disulfide bond and pyridine rings, which provides it with distinct redox properties and the ability to form stable complexes with various molecules. This makes it particularly useful in applications requiring reversible redox reactions and coordination chemistry.

Properties

CAS No.

86625-34-5

Molecular Formula

C38H20N6S2

Molecular Weight

624.7 g/mol

IUPAC Name

2-[(3,5-dicyano-4,6-diphenylpyridin-2-yl)disulfanyl]-4,6-diphenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C38H20N6S2/c39-21-29-33(25-13-5-1-6-14-25)31(23-41)37(43-35(29)27-17-9-3-10-18-27)45-46-38-32(24-42)34(26-15-7-2-8-16-26)30(22-40)36(44-38)28-19-11-4-12-20-28/h1-20H

InChI Key

LQKBOAIBKUZEGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SSC3=C(C(=C(C(=N3)C4=CC=CC=C4)C#N)C5=CC=CC=C5)C#N)C6=CC=CC=C6)C#N

Origin of Product

United States

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